1-Morpholin-4-ylmethyl-propylamine
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Overview
Description
1-Morpholin-4-ylmethyl-propylamine is a chemical compound with the molecular formula C8H18N2O. It is characterized by the presence of a morpholine ring attached to a propylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-ylmethyl-propylamine can be synthesized through a sequence of coupling, cyclization, and reduction reactions. The starting materials typically include amino alcohols and α-haloacid chlorides. The process involves the formation of a morpholine ring followed by the attachment of the propylamine chain .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of transition metal catalysis to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the formation of the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-ylmethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include substituted morpholines, amines, and oxides .
Scientific Research Applications
1-Morpholin-4-ylmethyl-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylmethyl-propylamine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the propylamine chain.
N-Methylmorpholine: Another analog with a methyl group attached to the nitrogen atom of the morpholine ring.
4-Morpholineethanol: A compound with an ethanol group attached to the morpholine ring.
Uniqueness: 1-Morpholin-4-ylmethyl-propylamine is unique due to the presence of both the morpholine ring and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-morpholin-4-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMLSYDTXOCXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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